2,4-Dichloro-N-(2-methylbenzyl)aniline is an organic compound characterized by its dichlorinated aniline structure. It has the molecular formula and a molecular weight of approximately 266.17 g/mol. This compound is notable for its applications in various scientific fields, including chemistry and biochemistry, particularly in the study of enzyme interactions and as a biochemical tool in proteomics research.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes. Its Chemical Abstracts Service registry number is 940367-72-6, facilitating its identification in scientific literature and databases.
2,4-Dichloro-N-(2-methylbenzyl)aniline falls under the category of anilines, which are derivatives of aniline where one or more hydrogen atoms are replaced by substituents. Specifically, it is classified as a chlorinated aromatic amine, due to the presence of chlorine atoms on the benzene ring.
The synthesis of 2,4-Dichloro-N-(2-methylbenzyl)aniline can involve several methods, typically starting from commercially available aniline derivatives. The general synthetic route includes:
The structural formula of 2,4-Dichloro-N-(2-methylbenzyl)aniline features a central aniline group with two chlorine substituents at the para positions (2 and 4) of the benzene ring and a methylbenzyl group attached to the nitrogen atom.
InChI=1S/C14H13Cl2N/c1-10-5-3-11(15)6-12(10)14(16)17-13-4-2-8-18/h2-6H,7-9H2,1H3ZQKXJZJYQZPZRM-UHFFFAOYSA-NThis data provides insight into the compound's chemical identity and assists in computational modeling and database searches.
2,4-Dichloro-N-(2-methylbenzyl)aniline can participate in various chemical reactions:
The choice of reagents and solvents significantly influences reaction outcomes:
The mechanism of action for 2,4-Dichloro-N-(2-methylbenzyl)aniline involves its interaction with biological targets:
This interaction profile makes it a valuable tool in pharmacological studies.
Relevant data concerning these properties can be obtained from supplier specifications or empirical studies.
2,4-Dichloro-N-(2-methylbenzyl)aniline finds applications across various domains:
Its versatility underscores its importance as a research tool in both academic and industrial settings.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2